N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), both of which are important for the proliferation and survival of malignant cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of inflammatory cytokines, which are involved in the immune response to cancer. It can also modulate the activity of immune cells, such as T-cells and natural killer cells, which play a critical role in the body's defense against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide is its specificity for BTK and ITK, which reduces the risk of off-target effects. In addition, it has been shown to be effective against a wide range of cancer types, including those that are resistant to other treatments. However, one limitation of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide is that it may not be effective in all patients, and further research is needed to identify biomarkers that can predict response to the drug.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide. One area of interest is the development of combination therapies that can enhance the anti-tumor effects of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide. Another area is the identification of biomarkers that can predict response to the drug, which would enable more personalized treatment approaches. Additionally, further research is needed to better understand the mechanisms of action of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide and its effects on the immune system.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs. In addition, N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3FN3O/c19-13-2-4-17(16(22)10-13)23-18(26)25-7-5-24(6-8-25)11-12-1-3-14(20)15(21)9-12/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFIHDSFWNMJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.